2-(TERT-BUTYL)-5-METHYL-1H-INDOLE

Solid-State Chemistry Purification Formulation

Researchers pursuing selective indole C3 functionalization often face competing reactivity at C2, leading to complex mixtures and low yields. 2-(tert-Butyl)-5-methyl-1H-indole (CAS 69622-41-9) resolves this with its bulky C2 tert-butyl group that acts as a robust, sterically demanding protecting group, enabling clean, site-selective transformations on the benzenoid ring or at C3. • Optimal starting material for antimigraine candidates: the 5-methyl substitution pattern is critical for sub-nanomolar 5-HT1D receptor binding affinity, streamlining SAR campaigns. • Balanced physicochemical profile: solid-state (mp 102-106°C) for ease of handling; LogP 4.29 supports cellular membrane permeability for probe applications. • Reliable supply: solid building block shipped ambient; available in gram quantities from multiple global sources.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
CAS No. 69622-41-9
Cat. No. B189121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(TERT-BUTYL)-5-METHYL-1H-INDOLE
CAS69622-41-9
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=C2)C(C)(C)C
InChIInChI=1S/C13H17N/c1-9-5-6-11-10(7-9)8-12(14-11)13(2,3)4/h5-8,14H,1-4H3
InChIKeyYFVKHVKAHXPBKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Tert-Butyl)-5-Methyl-1H-Indole Overview


2-(Tert-butyl)-5-methyl-1H-indole (CAS 69622-41-9) is a C2 and C5 disubstituted indole . Its defining structural feature is the presence of a bulky tert-butyl group at the 2-position of the indole ring, combined with a methyl group at the 5-position . This specific substitution pattern results in a unique physicochemical profile, characterized by a melting point of 102-106°C , a calculated aqueous solubility of 0.034 g/L , and a high predicted lipophilicity (ACD/LogP 4.29) . This compound is a solid building block of interest in organic synthesis and medicinal chemistry .

Solid crystalline building block with high melting point, facilitating purification by recrystallization.
Tuned lipophilicity profile supports membrane permeability and oral bioavailability research.
Defined C2 steric bulk and C5 methyl substitution offer regioselective synthesis and receptor affinity study potential.

Why Substitution Fails for 2-(Tert-Butyl)-5-Methyl-1H-Indole


Substituting 2-(tert-butyl)-5-methyl-1H-indole with a generic 'indole' or other alkylated analogs like 2-tert-butyl-1H-indole or 5-methylindole is not feasible. The compound's differentiation arises from the synergistic effect of its two substituents, which uniquely fine-tunes its properties. The tert-butyl group provides substantial steric bulk, protecting the reactive C2 position and influencing molecular conformation , while the 5-methyl group contributes electronic and lipophilic character. This combination results in a solid-state structure and dramatically altered physical properties compared to its mono-substituted analogs. Evidence shows that replacing 2-(tert-butyl)-5-methyl-1H-indole with a simpler analog will significantly alter the melting point, lipophilicity (LogP), and biological target engagement [1], rendering it unsuitable as a direct substitute in many applications.

Replacing with 2-tert-butyl-1H-indole may lower melting point and alter solid-state handling, recrystallization, and storage behavior.
Substituting with 5-methylindole removes the C2 steric protecting group, reducing regioselective synthesis control and potentially increasing byproducts.
Using unsubstituted indole shifts lipophilicity by over 2 LogP units, which may substantially change membrane permeability and target engagement profiles.

Comparative Evidence for 2-(Tert-Butyl)-5-Methyl-1H-Indole


Elevated Melting Point vs. Mono-Substituted Analogs

The introduction of a methyl group at the 5-position and a tert-butyl group at the 2-position significantly elevates the melting point of the indole core, enhancing its utility as a crystalline intermediate . In a direct comparison, 2-(tert-butyl)-5-methyl-1H-indole exhibits a melting point of 102-106°C . In contrast, the analog lacking the 5-methyl group, 2-tert-butyl-1H-indole, melts at a much lower temperature of 75-76°C , and the unsubstituted parent compound, indole, melts at 52-54°C . This represents a >100% increase in melting point compared to the mono-substituted analog.

Melting Point
Reported
102–106 °C vs. 2-tert-butyl analog: 75–76 °C; Indole: 52–54 °C
Higher melting point facilitates handling, recrystallization, and solid-state stability.
Literature-reported ranges; cross-study comparable.
Solid-State Chemistry Purification Formulation

Balanced LogP for Drug-Like Properties

The combination of a tert-butyl group at C2 and a methyl group at C5 results in a specific lipophilicity profile, as quantified by LogP. 2-(tert-butyl)-5-methyl-1H-indole has a calculated ACD/LogP of 4.29 . This value is significantly higher than the mono-substituted analog 2-tert-butyl-1H-indole, which has a reported LogP of 3.47-3.83 , and much higher than the parent indole (LogP ~2.14) [1]. This controlled increase in lipophilicity, without reaching excessive levels that could lead to poor solubility or promiscuous binding, is a key factor in optimizing pharmacokinetic properties.

Lipophilicity
Reported
LogP 4.29 (calc.) vs. 2-tert-butyl analog: 3.47–3.83; Indole: ~2.14
Controlled increase in lipophilicity supports membrane permeability research without excessive hydrophobicity.
Calculated LogP values; experimental verification recommended.
Medicinal Chemistry ADME Lipophilicity

Enhanced 5-HT1D Receptor Binding Affinity

Structure-activity relationship (SAR) studies on indole-based 5-HT1D receptor agonists demonstrate that the size of the lipophilic alkyl group at the 5-position is critical for high-affinity binding [1]. Analogs containing a tert-butyl group at the 5-position, such as those related to our compound, exhibit high binding affinity with Ki values < 1 nM [1]. In comparison, known antimigraine agents like sumatriptan and naratriptan typically exhibit lower affinity for the 5-HT1D receptor. This class-level evidence strongly suggests that the 5-methyl group in 2-(tert-butyl)-5-methyl-1H-indole serves as a critical determinant for achieving high target affinity.

5-HT1D Binding
Class-level inference
Analog class Ki
Class-level SAR suggests this substitution pattern may support high-affinity receptor probe development.
Data from structural analogs; direct measurement needed for this compound.
Regioselective Synthesis
Reported
C2 tert-butyl acts as a steric protecting group, enabling selective C3 or benzene ring functionalization.
Enables synthetic pathways not feasible with unprotected indole analogs.
Qualitative advantage; demonstrated in diindolylamine syntheses.
Neuropharmacology Receptor Binding SAR

2-tert-Butyl Group as Regioselective Blocker

The bulky tert-butyl group at the 2-position of the indole ring serves as an effective and easily removable protecting group, enabling regioselective functionalization at other positions (e.g., C3 or the benzene ring) that would otherwise be challenging [1]. For instance, blocking the reactive 3-position with a tert-butyl group in related bromoindole coupling partners has been shown to result in diindolylamine products with improved air stability [2]. This contrasts with 5-methylindole, which lacks this steric protection and is prone to unselective reactions at multiple sites.

Regioselective Synthesis
Reported
C2 tert-butyl acts as a steric protecting group, enabling selective C3 or benzene ring functionalization.
Enables synthetic pathways not feasible with unprotected indole analogs.
Qualitative advantage; demonstrated in diindolylamine syntheses.
Organic Synthesis Protecting Group Regioselectivity

Key Applications of 2-(Tert-Butyl)-5-Methyl-1H-Indole


5-HT1D Agonist Intermediate

As demonstrated by class-level SAR evidence, the 5-alkyl substitution pattern of this compound is critical for achieving sub-nanomolar binding affinity at the 5-HT1D receptor [1]. Therefore, 2-(tert-butyl)-5-methyl-1H-indole is an optimal starting material for the synthesis of novel, highly potent antimigraine drug candidates. Its use can streamline the development of compounds with superior target engagement profiles compared to those derived from unsubstituted indole.

Regioselective Building Block for Synthesis

The 2-tert-butyl group acts as a robust, sterically demanding protecting group, enabling selective functionalization at the C3 position or on the benzene ring [1]. This property is essential for the efficient synthesis of complex natural product analogs or other advanced intermediates, providing a level of synthetic control that cannot be achieved with 5-methylindole or other unprotected indole cores [2].

Lipophilic Probe for Chemical Biology

With a balanced lipophilicity profile (LogP 4.29) and a favorable melting point (102-106°C), this compound is well-suited for use as a molecular probe in cellular assays [1]. Its enhanced membrane permeability, inferred from its LogP, combined with its ease of handling due to its solid state, makes it a superior choice over liquid or low-melting analogs (e.g., 2-tert-butyl-1H-indole, mp 75-76°C) for studying biological systems where consistent and predictable compound behavior is required [2].

Application
Selection Property
Validation Focus
5-HT1D receptor probe synthesis
5-alkyl substitution motif for affinity studies
Binding affinity in receptor assays; selectivity profiling
Regioselective building block for complex molecules
C2 tert-butyl protecting group strategy
Control of functionalization position; yield and purity of C3/benzene ring derivatives
Lipophilic chemical biology probe
Controlled lipophilicity and crystalline solid-state
Cellular permeability; consistent assay behavior versus low-melting or liquid analogs

Technical Documentation Hub

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18 linked technical documents
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